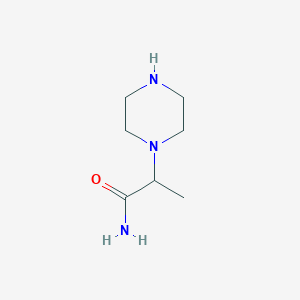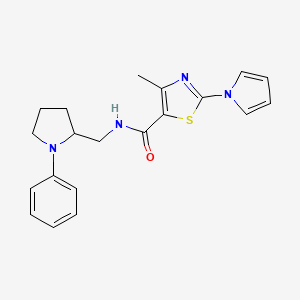![molecular formula C13H17N5OS B2893081 2-{[1-(2-甲基苯基)-1H-四唑-5-基]硫代}-N-(丙-2-基)乙酰胺 CAS No. 874467-77-3](/img/structure/B2893081.png)
2-{[1-(2-甲基苯基)-1H-四唑-5-基]硫代}-N-(丙-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide” is a chemical compound with the molecular formula C18H20N6O3S2. It has an average mass of 432.520 Da and a mono-isotopic mass of 432.103821 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For this compound, it has an average mass of 432.520 Da and a mono-isotopic mass of 432.103821 Da .科学研究应用
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. The presence of the tetrazole moiety is significant in the development of new antibacterial agents that have a different mechanism of action from traditional antibiotics. This is crucial in the fight against drug-resistant bacterial infections. The compound’s structure allows for the synthesis of derivatives that can be tested for in vitro antimicrobial activity, offering a pathway to novel treatments .
Drug Synthesis
This compound serves as a precursor in the synthesis of various drugs. Its molecular structure can be modified to create new compounds with potential therapeutic effects. The synthesis process often involves reactions with other organic compounds, which can lead to the discovery of innovative drugs with lesser resistance and toxicity .
Docking Studies
Docking studies are a part of computer-aided drug design (CADD) where the compound can be used to model interactions with biological targets such as proteins. These studies help in predicting the affinity and activity of the compound against certain diseases, making it a valuable tool in the early stages of drug development .
Antifungal Applications
The compound’s derivatives have shown promise in antifungal applications. The emergence of drug-resistant fungal infections necessitates the development of new antifungal agents. This compound, due to its structural flexibility, can be used to synthesize new molecules that are effective against a broad array of systematic and superficial fungal infections .
Chemical Characterization
The compound is also important in the field of chemical characterization, where its physical and chemical properties are analyzed. This includes studying its reactivity, stability, and behavior under different conditions. Such characterization is essential for understanding how the compound can be used in various applications .
Biological Studies
In biological studies, the compound can be used to understand the mechanism of action of drugs at the molecular level. It can help in identifying the biological pathways that are affected by the drug and the potential side effects that may arise from its use .
Pharmacological Research
Pharmacological research involves studying the interactions of the compound with various biological systems to understand its pharmacodynamics and pharmacokinetics. This research can lead to the optimization of dosage forms and the development of more effective drug delivery systems .
Material Science
Lastly, the compound can be utilized in material science to create new materials with specific properties. For example, it can be incorporated into polymers to enhance their functionality or into sensors for detecting biological substances .
未来方向
The future directions for research on this compound could involve further exploration of its potential biological activities, such as its potential as an angiotensin-II receptor antagonist . Additionally, more studies could be conducted to fully understand its synthesis, molecular structure, and chemical reactions.
作用机制
- The compound’s primary target is FtsZ , a protein involved in bacterial cell division. FtsZ forms a filamentous ring at the site of cell division, known as the Z-ring. It plays a crucial role in membrane constriction during division and the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Target of Action
属性
IUPAC Name |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-9(2)14-12(19)8-20-13-15-16-17-18(13)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIOLRLKCCPNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-fluorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2892998.png)
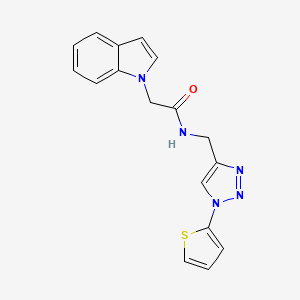

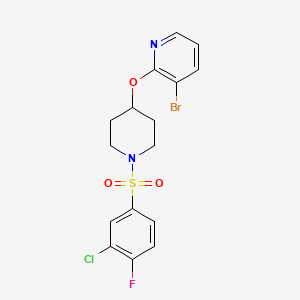
![N-(5-(2-phenylbutanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893008.png)

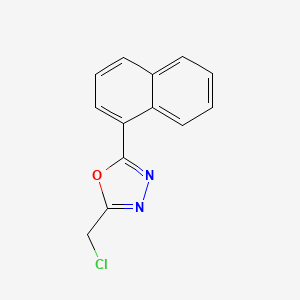

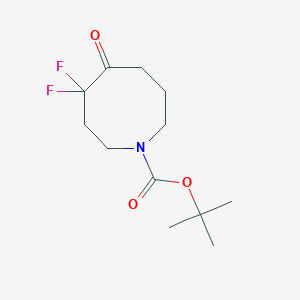
![6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2893015.png)


